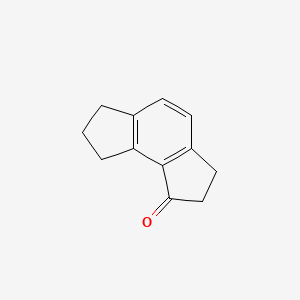

2,3,7,8-Tetrahydro-as-indacen-1(6H)-one

Beschreibung

Significance of Indacene Derivatives in Chemical Research

Indacene derivatives are polycyclic hydrocarbons that have garnered significant attention due to their unique electronic properties. researchgate.net These properties are largely dictated by the specific arrangement of their fused five- and six-membered rings. A key feature of many indacene derivatives is their antiaromatic character, which arises from having 4n π-electrons in a cyclic, planar system. rsc.orgrsc.org This antiaromaticity leads to a small HOMO-LUMO energy gap, making these compounds promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and optoelectronic devices. rsc.orgacs.org

The study of indacenes provides fundamental insights into chemical principles like aromaticity, antiaromaticity, and singlet-biradical character. rsc.org Researchers have explored how modifying the indacene core, for instance by fusing it with other ring systems like benzothiophene, can modulate its antiaromaticity and, consequently, its electronic and physical properties. rsc.orgresearchgate.net By synthetically tuning these molecules, scientists can control their charge transport capabilities, making them suitable for use as n-type or ambipolar semiconductors. rsc.org The inherent reactivity and instability of some indacenes have historically posed challenges, but modern synthetic strategies have enabled the preparation of stable derivatives, opening the door for their use in advanced materials. acs.orgrsc.org

Overview of As-Indacene (B1234498) and S-Indacene (B1235719) Isomerism

Indacene exists in two primary isomeric forms, distinguished by the fusion pattern of the constituent rings: symmetric-indacene (s-indacene) and asymmetric-indacene (as-indacene).

s-Indacene : In this isomer, two cyclopentadiene (B3395910) rings are fused to opposite sides of a central benzene (B151609) ring in a linear, or symmetric, fashion. This arrangement results in a molecule with D2h symmetry. The s-indacene core is known for its pronounced antiaromatic character, exhibiting a paratropic ring current. rsc.org

as-Indacene : In this isomer, the two cyclopentadiene rings are fused to adjacent sides of the benzene ring, leading to an angular, or asymmetric, structure with C2v symmetry.

The difference in their fusion topology has profound effects on their electronic structure and stability. researchgate.net For instance, the antiaromaticity of the s-indacene core is a dominant feature, leading to unique optoelectronic properties. rsc.org In contrast, the properties of as-indacene derivatives are influenced by their different pattern of π-conjugation. researchgate.net Computational studies and experimental data, such as Nucleus-Independent Chemical Shift (NICS) calculations, are often used to quantify the degree of antiaromaticity in these isomers and their derivatives. rsc.org

| Feature | s-Indacene | as-Indacene |

|---|---|---|

| Structure | Symmetric (linear) fusion of rings | Asymmetric (angular) fusion of rings |

| Symmetry Group | D2h | C2v |

| Electronic Character | Strongly antiaromatic (12 π-electrons) | Considered a non-benzenoid hydrocarbon with distinct electronic properties |

| Key Research Focus | Antiaromaticity, organic semiconductors, singlet biradical character rsc.orgacs.org | Building block for complex polycyclic systems, unique conjugation pathways researchgate.net |

Scope and Focus of Research on 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one Frameworks

Research specifically targeting the compound this compound is not extensively documented in publicly available literature, suggesting it is a highly specialized or novel framework. However, the broader class of hydrogenated indacene derivatives, including various hexahydro- and tetrahydro-as-indacenes, has been synthesized and characterized. ontosight.aichemeo.comnist.gov

The primary focus on such saturated frameworks is often twofold:

Synthetic Methodology : Developing efficient chemical pathways to construct the tricyclic indacene core. This can involve multi-step processes, and the synthesis of related saturated systems like tetrahydroindenes serves as a useful reference for potential synthetic strategies. sci-hub.se The presence of the ketone group in the target molecule provides a reactive handle for further chemical transformations, allowing the framework to be used as an intermediate in the synthesis of more complex molecules. tandfonline.com

Stereochemistry and Conformation : Unlike their planar aromatic counterparts, tetrahydroindacenones are three-dimensional molecules. Research in this area would likely focus on the stereoselective synthesis of different isomers and the study of their conformational properties, which are crucial for applications in areas like asymmetric catalysis or medicinal chemistry.

While the parent as-indacene system is a subject of theoretical and materials science interest, the focus on its saturated ketone derivatives likely shifts towards their utility as versatile building blocks in organic synthesis. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6,7,8-tetrahydro-2H-as-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-11-7-6-9-5-4-8-2-1-3-10(8)12(9)11/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEISAZPXZUVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2,3,7,8 Tetrahydro As Indacen 1 6h One Analogs

Electrophilic Aromatic Substitution Reactions on the Indacene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The mechanism generally involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comorgosolver.com The reactivity and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. orgosolver.comunizin.org

Regioselectivity in Nitration Reactions

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The position of attack on an aromatic ring is determined by the electronic effects of the existing substituents. nih.govlibretexts.org

For an analog of 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one, the indacene core contains two benzene (B151609) rings. The positions for nitration would be influenced by the activating or deactivating nature of the groups attached to these rings. The formation of the sigma complex is almost always the rate-determining step in nitration reactions. nih.gov The stability of this intermediate dictates the preferred position of substitution; positions that allow for better charge delocalization will react faster. libretexts.org

Directing Effects of Substituents on Reaction Outcome

Substituents on an aromatic ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. unizin.orgpressbooks.pubwikipedia.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org They stabilize the carbocation intermediate and are typically ortho, para-directors. pressbooks.pub Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less reactive. libretexts.org With the exception of halogens, they are generally meta-directors. pressbooks.pub Examples include nitro (-NO₂), carbonyl (-C=O), and sulfonyl (-SO₃H) groups.

In the case of a substituted this compound analog, the directing effects of its substituents would synergistically or antagonistically determine the position of further electrophilic attack. For instance, an electron-donating group on one of the aromatic rings would direct an incoming electrophile to the ortho and para positions relative to it, likely leading to a mixture of products. wikipedia.org

Nucleophilic Addition and Substitution Reactions

The carbonyl group (C=O) in the five-membered ring of the indacenone structure is a key site for nucleophilic reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. youtube.comlibretexts.org This initial attack typically forms a tetrahedral intermediate. youtube.comresearchgate.net The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile and any leaving groups present. For ketones, where there are no good leaving groups attached to the carbonyl carbon, the reaction is typically a nucleophilic addition. youtube.com

A wide variety of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), hydrides, amines, and alcohols, can attack the carbonyl carbon. nih.govnsf.govmsu.edu The reaction with organometallic reagents would lead to the formation of a tertiary alcohol upon workup.

Reduction Chemistry of the Carbonyl Functionality and Aromatic Rings

Reduction reactions offer pathways to modify both the carbonyl group and any nitro groups that may have been introduced onto the aromatic rings.

Selective Reduction of Ketone Groups

The ketone functionality in the indacenone core can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial for achieving chemoselectivity, especially if other reducible groups are present. nih.gov

Common reagents for the reduction of ketones to alcohols include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is highly effective for reducing aldehydes and ketones. rsc.org It is often used due to its selectivity, as it typically does not reduce less reactive carbonyl groups like esters or carboxylic acids under standard conditions. nih.gov

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent that will reduce ketones as well as a wide range of other functional groups. harvard.edu

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel can also reduce ketones, although this method can sometimes also reduce aromatic rings under harsher conditions.

The table below summarizes common conditions for ketone reduction.

| Reagent/Method | Selectivity | Typical Conditions |

| Sodium Borohydride (NaBH₄) | High for aldehydes/ketones | Methanol (B129727) or Ethanol, room temp. |

| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces many functional groups) | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Variable, can reduce other groups | Pd/C, PtO₂, or Raney Ni catalyst, H₂ pressure |

| Ammonia Borane (AB) | High for carbonyls | Can be used in neat water rsc.org |

Reduction of Nitro Groups to Amines

A nitro group, introduced onto the aromatic rings via electrophilic nitration, can be readily reduced to a primary amine (-NH₂). This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. nih.gov

Several methods are available for the reduction of aromatic nitro compounds: wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a very common and efficient method, often employing catalysts like Pd/C, PtO₂, or Raney Nickel with hydrogen gas. commonorganicchemistry.com It is generally clean and high-yielding.

Metal/Acid Reduction: Classic methods involve the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com

Other Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) can also be used, sometimes offering better chemoselectivity if other reducible functional groups are present in the molecule. commonorganicchemistry.com

The table below outlines common reagents for the reduction of aromatic nitro groups.

| Reagent | Typical Conditions | Notes |

| H₂ with Pd/C or Raney Ni | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may reduce other functional groups commonorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Acidic aqueous solution | Classic, robust method |

| Tin(II) Chloride (SnCl₂) | Ethanol or other solvents | Mild conditions, good for sensitive substrates commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) with a catalyst | Requires a transition metal catalyst like Ni(PPh₃)₄ to reduce nitro groups jsynthchem.com | NaBH₄ alone is generally not effective for nitro group reduction jsynthchem.com |

Derivatization Strategies and Functional Group Interconversions

The modification of functional groups on the as-indacene (B1234498) core is a primary strategy for synthesizing a library of related compounds. These transformations rely on established and robust chemical reactions that allow for the protection of reactive sites, the introduction of new chemical moieties, and the controlled installation of substituents at specific positions.

Amine Protection Strategies (e.g., Boc Protection)

In the synthesis of complex molecules containing one or more amino groups, protection of the amine functionality is often a critical step to prevent unwanted side reactions. researchgate.net Amines are nucleophilic and basic, making them susceptible to reaction with a wide range of electrophiles. researchgate.net For amino-substituted analogs of this compound, the tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups. jk-sci.comfishersci.co.uk

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com This reaction converts the highly reactive amine into a carbamate (B1207046), which is significantly less nucleophilic and stable to a wide variety of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. nih.govmasterorganicchemistry.com The choice of base and solvent can be tailored to the specific substrate, with common systems including triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com Catalyst-free methods using water-acetone mixtures have also been developed as an environmentally benign alternative. nih.gov

The primary advantage of the Boc group is its facile removal under acidic conditions. masterorganicchemistry.com Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in methanol or dioxane, efficiently cleaves the carbamate to regenerate the free amine. jk-sci.commasterorganicchemistry.com The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid. masterorganicchemistry.com This acid-lability allows for selective deprotection in the presence of other acid-sensitive groups if conditions are carefully controlled, and it is orthogonal to the removal conditions for other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). masterorganicchemistry.com

Table 1: Common Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | A standard and widely used protocol. |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0 °C to Room Temp. | Effective for water-soluble amines. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Room Temperature | DMAP acts as a nucleophilic catalyst. |

Introduction of Sulfonamide and Hydrophobic Moieties

The introduction of sulfonamide and hydrophobic groups onto the as-indacene scaffold can significantly alter the molecule's physicochemical properties, such as polarity, solubility, and ability to participate in hydrogen bonding. Sulfonamides are a key functional group in medicinal chemistry and are known to act as bioisosteres of amides. researchgate.netprinceton.edu

For an amino-substituted as-indacene analog, the most common method for synthesizing a sulfonamide is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netijarsct.co.in This reaction is a robust and high-yielding method for forming the S-N bond. researchgate.net A wide variety of sulfonyl chlorides are commercially available, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Table 2: Examples of Reagents for Sulfonamide Formation

| Sulfonylating Agent | Introduced Moiety (R) | Typical Base |

|---|---|---|

| Benzenesulfonyl chloride | Phenyl | Pyridine |

| p-Toluenesulfonyl chloride (TsCl) | p-Tolyl (Tosyl) | Triethylamine |

| Methanesulfonyl chloride (MsCl) | Methyl (Mesyl) | Triethylamine |

Hydrophobic moieties, such as alkyl or aryl groups, can be introduced onto the aromatic rings of the as-indacene core through various C-H functionalization reactions. While specific examples on this scaffold are not extensively documented, standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation could potentially be employed. These reactions typically use a Lewis acid catalyst (e.g., AlCl₃) to generate a potent electrophile that attacks the electron-rich aromatic rings of the indacene system. The regioselectivity of such reactions would be dictated by the electronic and steric environment of the C-H bonds on the scaffold. The introduction of fluorinated groups is another strategy to enhance hydrophobicity. rsc.org

Regioselective and Stereoselective Silylation

The introduction of silyl (B83357) groups into organic molecules is a powerful tool for synthetic diversification, as silyl groups can be readily transformed into other functional groups or used to modulate the steric and electronic properties of a molecule. Transition metal-catalyzed C-H silylation has emerged as a highly efficient method for this purpose, allowing for the direct conversion of C-H bonds to C-Si bonds with high levels of regioselectivity. berkeley.edu

For analogs of this compound, C-H silylation would likely target the aromatic C-H bonds or potentially the benzylic C-H bonds at the C2 and C7 positions. The regioselectivity of these reactions is often controlled by steric factors, with silylation occurring at the least hindered position. berkeley.edu Catalysts based on iridium and rhodium are particularly effective for the silylation of arenes and heteroarenes. berkeley.edu The choice of ligand on the metal center can be used to fine-tune the catalyst's activity and selectivity. For instance, sterically bulky ligands can enhance selectivity for the most accessible C-H bond.

Stereoselectivity in silylation becomes a factor when the reaction creates a new chiral center or when a chiral substrate is used. While not extensively studied on the as-indacene core, enantioselective C-H silylation reactions have been developed using chiral ligands that can control the facial selectivity of the silylation of prochiral C-H bonds. berkeley.edu Such a strategy could be envisioned for the desymmetrization of certain as-indacene derivatives. Copper-catalyzed regiodivergent and stereoselective silylation has also been demonstrated for conjugated diene systems, which could be relevant for partially saturated analogs of the as-indacene core. rsc.org

Ring Modification and Annulation Reactions

Ring modification and annulation reactions represent advanced strategies for fundamentally altering the core structure of the as-indacene system. Annulation, the formation of a new ring fused to an existing one, is a powerful method for building molecular complexity and accessing novel polycyclic aromatic systems. nih.gov

Various annulation strategies could be applied to the as-indacene framework. For example, a Diels-Alder reaction using a diene-containing derivative of as-indacene could be used to construct a new six-membered ring. More modern approaches involve transition-metal-catalyzed C-H activation and annulation, where a directing group on the as-indacene core guides a catalyst to functionalize a nearby C-H bond and initiate a cyclization cascade with a coupling partner, such as an alkyne or alkene. pkusz.edu.cn These reactions are highly efficient and can generate complex polycyclic structures in a single step. chim.itbeilstein-journals.org

Based on a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound is not available in publicly accessible sources.

Therefore, it is not possible to provide an article on the advanced structural characterization and spectroscopic analysis of this specific molecule that adheres to the requested outline, as no published data on its X-ray crystallography, detailed Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry could be found.

Information available is for related but structurally distinct compounds, such as isomers (e.g., s-indacene (B1235719) derivatives) or substituted versions of the as-indacene core, which falls outside the strict scope of the requested article.

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the conjugated carbonyl group, the aromatic ring, the alkene double bond, and the saturated aliphatic portions.

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. spectroscopyonline.com In saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.com However, several structural factors in this compound influence its position. Firstly, the carbonyl group is part of a five-membered ring, which increases ring strain and tends to shift the absorption to a higher frequency (a hypsochromic or blue shift). jove.compg.edu.pl Secondly, the carbonyl is conjugated with both a C=C double bond and the aromatic ring. This conjugation delocalizes the π-electrons, imparting a partial single-bond character to the C=O bond, which weakens it and shifts the absorption to a lower frequency (a bathochromic or red shift). orgchemboulder.comjove.compg.edu.pl For 1-indanone (B140024), a structurally related compound, this peak is observed at approximately 1713 cm⁻¹. chegg.com Given the extended conjugation in the indacene system, the C=O stretch for the title compound is expected in a similar or slightly lower region.

Other significant vibrational modes include the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic CH₂ groups (typically below 3000 cm⁻¹). chegg.com The C=C stretching vibrations from the aromatic ring and the enone system are expected in the 1500-1610 cm⁻¹ region. spectroscopyonline.comchegg.com The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks from C-C stretching and various bending vibrations.

Interactive Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| Aromatic C-H Stretch | Ar-H | 3100 - 3010 | Medium | ucla.edu |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | Medium to Strong | chegg.comucla.edu |

| Conjugated Carbonyl C=O Stretch | C=O | 1715 - 1685 | Strong, Sharp | orgchemboulder.comjove.comchegg.com |

| Aromatic C=C Stretch | Ar C=C | 1610 - 1580 | Medium | chegg.com |

| Alkene C=C Stretch (Enone) | C=C | 1680 - 1620 | Variable | ucla.edu |

| C-C-C Asymmetric Stretch | C-C-C of Ketone | 1230 - 1100 | Strong | spectroscopyonline.com |

| Aromatic C-H Out-of-Plane Bend | Ar-H | 860 - 680 | Strong | ucla.edu |

Chiroptical Spectroscopy for Absolute Configuration Assignment

While the parent this compound is an achiral molecule, the introduction of substituents can create stereogenic centers, leading to chiral enantiomers. Chiroptical techniques are essential for determining the absolute configuration of such chiral derivatives in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore. For chiral derivatives of this compound, the α,β-unsaturated ketone moiety serves as an excellent chromophore. The electronic transitions of this group, particularly the n→π* transition which occurs at longer wavelengths (e.g., 310-370 nm for related 1-indanone derivatives), typically give rise to distinct CD signals known as Cotton effects. jst.go.jp The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. By applying established empirical rules (such as Snatzke's rule for cyclic ketones) or by comparing experimental CD spectra with those predicted by quantum-chemical calculations, the absolute configuration of a chiral derivative can be unambiguously assigned. jst.go.jprsc.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart of CD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. ru.nl VCD has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com The technique offers high spectral resolution, providing a rich fingerprint of a molecule's stereochemistry. ru.nlmdpi.com

The standard VCD methodology involves comparing the experimental VCD spectrum of a chiral derivative with the theoretical spectrum computed using Density Functional Theory (DFT). americanlaboratory.com A good correlation in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This method is particularly valuable as it provides detailed conformational information in the solution phase, which is often the relevant state for biological activity or catalytic applications. ru.nlnih.govnih.gov

Spectroscopic Probes for Electronic Properties (e.g., UV/Vis)

UV/Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the extended π-system comprising the benzene (B151609) ring, the C=C double bond, and the C=O group.

Two primary electronic transitions are expected for this system: a lower-energy, less intense n→π* transition and a higher-energy, more intense π→π* transition. jove.comjove.commdpi.com The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. jove.comegyankosh.ac.in The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. egyankosh.ac.in

The extent of conjugation significantly influences the absorption wavelength (λmax). Increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths. libretexts.org For instance, 1-indanone, which has less conjugation, exhibits a strong π→π* absorption at a λmax of 240 nm. chegg.com Due to the more extended conjugated system in this compound, its λmax for the π→π* transition is expected to be shifted to a longer wavelength compared to 1-indanone. libretexts.orgacs.org

Interactive Table 2: Expected UV/Vis Absorption Data for this compound

| Transition Type | Chromophore System | Expected λmax Range (nm) | Molar Absorptivity (ε) | Reference(s) |

| π → π | Conjugated enone and aromatic ring | 240 - 300 | High ( > 10,000) | chegg.comlibretexts.org |

| n → π | Carbonyl group (C=O) | 300 - 350 | Low ( < 200) | jove.comlibretexts.org |

Advanced Techniques for Diradical Characterization

While this compound is a closed-shell molecule, the as-indacene (B1234498) core is known to form stable species with significant open-shell diradical character, particularly in charged or deprotonated states. nih.gov Diradicals possess two unpaired electrons, leading to unique magnetic and electronic properties. Advanced spectroscopic techniques are required to detect and characterize these species.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of paramagnetic species, including diradicals. researchgate.net The method is based on the absorption of microwave radiation by unpaired electrons in the presence of a magnetic field.

For an as-indacene derivative exhibiting diradical character, EPR spectroscopy at room temperature would detect a characteristic paramagnetic resonance signal. rsc.orgpku.edu.cn The shape, intensity, and g-value of the EPR signal can provide information about the electronic structure and the environment of the unpaired electrons. Furthermore, EPR is a powerful tool for studying the switching of magnetic properties. For certain polycyclic aromatic hydrocarbons, changes in environmental conditions, such as pH, can induce a reversible transition between a diamagnetic (EPR silent) state and a paramagnetic (EPR active) diradical state. rsc.orgpku.edu.cn This on/off switching of the EPR signal provides direct evidence of the responsive magnetic behavior of the molecular system. pku.edu.cn

Superconducting Quantum Interference Device (SQUID) Measurements

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or data tables related to Superconducting Quantum Interference Device (SQUID) measurements for the compound this compound.

SQUID magnetometry is a highly sensitive technique used to measure the magnetic properties of materials. This analysis would typically be employed to understand the magnetic susceptibility, magnetic ordering (ferromagnetic, antiferromagnetic, paramagnetic), and the presence of any unpaired electrons within a molecule. While research into the magnetic properties of various polycyclic aromatic hydrocarbons and their derivatives is an active area, specific experimental data for this compound is not publicly available at this time. Theoretical studies and experimental work on related as-indacene structures have been conducted to explore their electronic and potential magnetic characteristics, but direct SQUID measurement data for the specified ketone derivative remains to be published.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used to predict a variety of molecular properties. For complex systems like indacene derivatives, DFT has been employed to understand their aromaticity, electronic properties, and molecular structures. rsc.orgresearchgate.net

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. byjus.com This is crucial because the geometry of a molecule dictates many of its physical and chemical properties. Using DFT, researchers can calculate the forces on each atom and adjust their positions until a minimum energy conformation is found.

For the as-indacene (B1234498) core, computational studies have been vital in resolving its precise structure, which has been a subject of debate. For instance, studies on Tetra-tert-butyl-s-indacene have explored whether the molecule adopts a bond-delocalized D2h symmetry or a bond-localized C2h structure. nih.gov Different DFT functionals sometimes yield conflicting results, highlighting the challenges in computational chemistry. However, by comparing computed properties with experimental data, a more accurate picture can be obtained. nih.gov

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure. nih.gov This is particularly useful for complex molecules where spectral assignment is non-trivial.

NMR Spectroscopy: One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable for assigning experimental peaks and verifying the proposed structure. In the case of Tetra-tert-butyl-s-indacene, computed proton chemical shifts were used as key evidence to support a C2h geometry over a D2h one by showing better agreement with experimental values. nih.gov

| Proton | Experimental Value | Computed Value (B97–2/6–311+G(d,p)) |

|---|---|---|

| H8 | 6.90 | 6.90 |

| H2 | 5.29 | 5.29 |

Vibrational Spectroscopy: DFT can also calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical spectrum helps in assigning the vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group in 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Molecules with higher energy HOMOs are generally better electron donors. youtube.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). Molecules with lower energy LUMOs are better electron acceptors. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. wuxibiology.com This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap is characteristic of molecules that are more reactive and easily excitable, which often correlates with color and potential applications in organic electronics. rsc.org

Computational studies on various s-indacene (B1235719) derivatives have shown how fusion with other rings or the addition of substituents can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. acs.orgacs.org For this compound, DFT calculations would provide the energies of these frontier orbitals and the magnitude of the energy gap, offering insights into its electronic behavior and reactivity.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ligand (Ic') | -0.29691 | -0.01713 | 0.27978 |

| (CpFe)Ic' | -0.25293 | 0.00087 | 0.25380 |

| (CpNi)Ic' | -0.23424 | -0.00428 | 0.22996 |

| (CpFe)Ic'(NiCp) | -0.24666 | -0.00301 | 0.24365 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It is calculated from the molecule's electron density and represents the net electrostatic effect of the total charge distribution (electrons and nuclei). An MEP surface is a 3D plot of the electrostatic potential mapped onto a surface of constant electron density. mdpi.com

Different colors on the MEP surface indicate different values of the electrostatic potential:

Red: Regions of most negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net Regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly those adjacent to the electron-withdrawing carbonyl group. MEP analysis provides a clear, visual guide to the charge distribution and is a powerful predictor of intermolecular interactions. rsc.org

Mechanistic Pathway Predictions and Transition State Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can trace the lowest energy path from reactants to products. This path includes identifying intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate.

Theoretical calculations can distinguish between different possible mechanisms, such as concerted (one-step) versus stepwise (multi-step) pathways. nih.gov For example, in studying ligand substitution in metal complexes, computational methods can help differentiate between associative (SN2-like) and dissociative (SN1-like) mechanisms by locating the relevant transition states and intermediates. dalalinstitute.com

While specific mechanistic studies for the synthesis or reactions of this compound were not found, these computational techniques could be applied to:

Investigate the mechanism of its synthesis, for instance, in a cyclization reaction, to understand the stereochemical outcome.

Predict the most likely pathways for its reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring.

Design catalysts that could lower the activation energy for a desired transformation. nih.gov

Thermodynamic and Kinetic Modeling of Chemical Transformations

When a reaction can lead to more than one product, the outcome is often governed by a competition between kinetics and thermodynamics. libretexts.org

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that is produced the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. youtube.com

Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product. masterorganicchemistry.com

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry serves as a powerful predictive tool in understanding the outcomes of chemical reactions involving this compound. Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the factors that govern regioselectivity and stereoselectivity.

Regioselectivity:

In reactions such as alkylation, electrophilic substitution, or cycloaddition, the presence of multiple reactive sites on the this compound molecule makes predicting the preferred position of attack challenging. DFT calculations can be employed to model the reaction pathways and determine the activation energies for the formation of different regioisomers. For instance, in the case of electrophilic attack, the regioselectivity can be rationalized by analyzing the calculated local nucleophilicity indices, such as the Fukui functions or the molecular electrostatic potential (MEP) map, which highlights regions of high electron density that are more susceptible to electrophilic attack.

Computational studies on analogous systems, such as indazoles, have demonstrated that DFT calculations can successfully predict the regioselectivity of N-alkylation. nih.govd-nb.infobeilstein-journals.org These studies suggest that a chelation mechanism or non-covalent interactions can direct the reaction to a specific nitrogen atom. nih.gov Similar approaches could be applied to predict the regioselectivity of reactions at the various carbon and oxygen atoms of this compound.

In the context of cycloaddition reactions, DFT has been used to understand and predict the regioselectivity of intramolecular [2+2] cycloadditions of ene–ketenes. pku.edu.cn These studies reveal that the reaction proceeds through a concerted mechanism, and the regiochemical outcome can be predicted by assessing the relative stability of the carbocation-like transition states. pku.edu.cn Such a modeling approach would be invaluable in predicting the outcomes of cycloaddition reactions involving this compound.

Stereoselectivity:

The prediction of stereoselectivity, particularly in reactions that generate new chiral centers, is another area where computational chemistry provides significant insights. For the reduction of the ketone functionality in this compound, for instance, different stereoisomeric alcohols can be formed. Ab initio quantum-chemical and statistical theory studies have been successfully used to predict the product stereo-specificity in other chemical reactions. nih.gov These methods can calculate the potential energy surfaces for the approach of a reducing agent from different faces of the carbonyl group, allowing for the prediction of the major diastereomer.

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, are fundamental in characterizing the electronic structure and thermodynamic stability of this compound. These theoretical investigations provide a detailed picture of the molecule's properties at the atomic level.

The geometric parameters, such as bond lengths and angles, of this compound can be optimized using DFT calculations. A comparison between the calculated and experimentally determined structures, if available from techniques like X-ray crystallography, can validate the chosen computational method. nih.gov

A key aspect of understanding the molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The distribution of electron density in the molecule can be visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing valuable information about its intermolecular interactions and reactive sites. ijsrset.com

The table below presents hypothetical data for this compound, illustrating the typical parameters obtained from quantum chemical calculations on similar ketone derivatives. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Method | DFT/B3LYP/6-31G* |

These quantum chemical investigations provide a comprehensive understanding of the electronic properties and stability of this compound, which is essential for rationalizing its chemical behavior and for the design of new derivatives with tailored properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the conformational landscape and the dynamic properties of the molecule.

Conformational Analysis:

The tricyclic structure of this compound possesses a degree of flexibility, allowing it to adopt various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface. The results of such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the accessibility of the ketone's carbonyl group for a nucleophilic attack might be highly dependent on the molecule's conformation. Computational studies on cyclohexane (B81311) derivatives have demonstrated the utility of molecular modeling in understanding conformational preferences and their impact on stability. sapub.org

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's vibrations, rotations, and conformational transitions.

MD simulations can be used to explore the conformational space of the molecule at a given temperature, providing a statistical distribution of the different conformers. This is particularly important for understanding the behavior of the molecule in solution, where it is constantly undergoing dynamic changes. Furthermore, MD simulations can be employed to study the interactions of this compound with solvent molecules or other chemical species, which can provide a more realistic model of its behavior in a chemical reaction. The stability of molecular complexes can be assessed through MD simulations by analyzing metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). rsc.org

The following table outlines the key applications of molecular modeling and simulation approaches for studying this compound.

| Method | Application |

|---|---|

| Conformational Search | Identification of stable conformers and their relative energies. |

| Molecular Dynamics (MD) | Study of molecular motion, conformational flexibility, and intermolecular interactions over time. |

| Free Energy Calculations | Estimation of the relative stabilities of different conformers or binding affinities with other molecules. |

These computational tools are invaluable for gaining a deeper understanding of the structure-property relationships of this compound and for guiding the design of experiments.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms through Isotopic Labeling

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation. researchgate.netresearchgate.net In the context of synthesizing 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one, labeling studies can unambiguously determine bond-forming and bond-breaking events.

A plausible synthetic route to the as-indacene (B1234498) core is through an intramolecular Friedel-Crafts acylation of a suitably substituted precursor, such as 4-(indan-5-yl)butanoic acid. To verify the intramolecular nature of the cyclization and rule out intermolecular processes, a crossover experiment can be designed. In this experiment, a mixture of an isotopically labeled precursor (e.g., with ¹³C at the carbonyl carbon) and an unlabeled analog with a distinct mass signature (e.g., a deuterated or halogenated derivative) is subjected to the reaction conditions. The absence of products containing both isotopic labels would confirm that the cyclization is strictly an intramolecular event.

Furthermore, deuterium (B1214612) labeling can be used to probe the mechanism of subsequent transformations. For instance, if the ketone at the 1-position is reduced, placing a deuterium atom at the adjacent C2 position can help determine whether enolization occurs during subsequent reactions by monitoring for H/D exchange.

Table 1: Hypothetical Isotopic Labeling Studies for Tetrahydro-as-indacenone Synthesis

| Labeled Precursor | Position of Label | Mechanistic Question Addressed | Expected Outcome |

|---|---|---|---|

| 4-(Indan-5-yl)butanoyl-[1-¹³C] chloride | Carbonyl Carbon | Confirms the origin of the C1 carbonyl in the final product. | The ¹³C label is located exclusively at the C1 position of the product. |

| 4-(Indan-5-yl)butanoyl chloride + 4-(7-Deuterio-indan-5-yl)butanoyl chloride | Deuterium on Aromatic Ring | Determines if the cyclization is intra- or intermolecular. | No crossover product (deuterated product with unlabeled side chain) is formed. |

Role of Steric and Electronic Factors in Directing Chemical Reactivity

The reactivity of the precursors and intermediates in the synthesis of this compound is heavily influenced by steric and electronic factors. nih.govmdpi.com These factors can dictate the rate, regioselectivity, and even the feasibility of key cyclization and substitution reactions. nih.govresearchgate.net

Electronic Effects: In an intramolecular Friedel-Crafts acylation approach, the electronic nature of substituents on the indane aromatic ring plays a crucial role. Electron-donating groups (EDGs), such as methoxy (B1213986) or alkyl groups, activate the aromatic ring towards electrophilic attack by the acylium ion intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the ring, making the cyclization more difficult or requiring harsher conditions. The position of these substituents also directs the regioselectivity of the cyclization.

Steric Effects: Steric hindrance can significantly impact the transition state energy of the cyclization step. nih.govresearchgate.net Bulky substituents on the aromatic ring or on the aliphatic chain can impede the approach of the acyl group to the desired ring position. For instance, a large substituent ortho to the site of cyclization could disfavor the reaction or promote cyclization at an alternative, less hindered position. In reactions involving the formed ketone, such as nucleophilic addition, the stereochemical outcome is often dictated by the steric environment around the carbonyl group, with nucleophiles preferentially attacking from the less hindered face. e-bookshelf.de

Table 2: Predicted Influence of Substituents on Intramolecular Cyclization

| Substituent Type | Position on Indane Ring | Predicted Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | C4 or C7 | Increase | Activation of the aromatic ring towards electrophilic substitution. |

| Electron-Withdrawing (e.g., -NO₂) | C4 or C7 | Decrease | Deactivation of the aromatic ring towards electrophilic substitution. |

| Bulky Alkyl (e.g., -C(CH₃)₃) | C4 | Decrease | Steric hindrance impeding the formation of the cyclization transition state. |

Identification and Characterization of Reaction Intermediates

Understanding a reaction pathway requires the identification and characterization of any intermediates, which are often transient and highly reactive molecular entities. nih.gov In the synthesis of this compound, several key intermediates can be postulated depending on the synthetic route.

For a Friedel-Crafts pathway, the key intermediate is an acylium ion, generated from an acyl chloride or carboxylic acid precursor with a Lewis acid. This electrophilic species is then attacked by the aromatic ring. Another critical intermediate is the non-aromatic cyclohexadienyl cation, also known as a sigma complex or Wheland intermediate, formed after the initial electrophilic attack. This intermediate subsequently loses a proton to restore aromaticity and yield the final cyclized product.

While direct observation of these intermediates can be challenging due to their short lifetimes, their existence can be inferred through trapping experiments. nih.gov For example, in the presence of a sufficiently reactive nucleophile, the acylium ion could be intercepted before it cyclizes. Spectroscopic techniques, such as low-temperature NMR, can sometimes be used to observe and characterize highly stabilized carbocation intermediates.

Kinetic Studies of Key Synthetic Steps and Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation parameters. This information is invaluable for optimizing reaction conditions and substantiating proposed mechanisms.

For the synthesis of this compound, a key step to study kinetically would be the acid-catalyzed intramolecular cyclization. By systematically varying the concentrations of the substrate and the acid catalyst and monitoring the rate of product formation (e.g., using HPLC or NMR spectroscopy), the rate law for the reaction can be established. For example, if the reaction is found to be first-order in both the substrate and the catalyst, it would support a mechanism where the formation of a reactive intermediate from the substrate and catalyst is the rate-determining step.

Performing these kinetic experiments at different temperatures allows for the construction of an Arrhenius or Eyring plot. From these plots, the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated. A large negative entropy of activation, for instance, would be consistent with a highly ordered transition state, as expected for an intramolecular cyclization process.

Understanding Stereochemical Control in Asymmetric Syntheses

While this compound itself is achiral, the introduction of substituents can create one or more stereocenters. The control of stereochemistry is a central challenge in modern organic synthesis, and various strategies can be employed to achieve this. uwindsor.canih.gov

Asymmetric synthesis of derivatives of this indacenone could be achieved through several methods:

Catalyst-Controlled Reactions: Using a chiral catalyst, such as a chiral Lewis acid or a Brønsted acid, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgrsc.org For example, a catalytic asymmetric Nazarov cyclization of a precursor divinyl ketone could establish the stereochemistry of the cyclopentanone (B42830) ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key reaction. uwindsor.ca After the desired stereocenter is set, the auxiliary is removed.

Substrate-Controlled Reactions: If the starting material is already chiral (derived from the "chiral pool"), its existing stereocenters can influence the stereochemistry of newly formed centers in a process known as diastereoselective synthesis.

The efficacy of these methods is typically evaluated by the diastereomeric ratio (dr) or the enantiomeric excess (ee) of the product. Understanding the transition state models (e.g., chelation control vs. steric models) is crucial for rationalizing and predicting the stereochemical outcome. uwindsor.ca

Table 3: Comparison of Asymmetric Strategies for Substituted Tetrahydro-as-indacenone Synthesis

| Strategy | Description | Key Feature | Typical Outcome Measurement |

|---|---|---|---|

| Chiral Catalysis | A small amount of a chiral catalyst directs the enantioselectivity of the reaction. | Atom economical; catalyst can be recycled. | Enantiomeric Excess (ee) |

| Chiral Auxiliary | A stoichiometric chiral molecule is appended to the substrate to control stereochemistry. | Often predictable and high selectivity; requires extra steps for attachment/removal. | Diastereomeric Ratio (dr) |

Mechanistic Insights into Intramolecular Rearrangements and Cyclizations

The construction of the tricyclic framework of this compound is fundamentally a process of intramolecular cyclization. nih.gov The specific mechanism depends on the chosen synthetic route. As discussed, the intramolecular Friedel-Crafts reaction is a common and powerful method for forming cyclic ketones.

An alternative pathway could involve a Nazarov cyclization. This reaction is a concerted, 4π-electrocyclization of a divinyl ketone, typically promoted by a Lewis or Brønsted acid. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemistry of the product is often determined by the conrotatory or disrotatory closure of this intermediate, as dictated by orbital symmetry rules.

During these acid-catalyzed cyclizations, which involve carbocationic intermediates, there is always a possibility of intramolecular rearrangements, such as hydride or alkyl shifts (Wagner-Meerwein rearrangements). nih.gov These rearrangements can lead to the formation of constitutional isomers and are often driven by the formation of a more stable carbocation. For example, if a secondary carbocation can rearrange to a more stable tertiary or benzylic carbocation, this pathway may compete with or even dominate the desired cyclization. Mechanistic studies, including computational modeling and analysis of side products, are essential to understand and control these potential rearrangement pathways.

Future Directions and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are paramount in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net Future research concerning 2,3,7,8-Tetrahydro-as-indacen-1(6H)-one should prioritize the development of synthetic pathways that are both efficient and environmentally benign.

Key areas of focus could include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. The exploration of novel metal-based or organocatalysts for the key cyclization and functionalization steps in the synthesis of the tetrahydroindacenone core is a crucial avenue.

Alternative Energy Sources: Techniques such as microwave-assisted nih.gov and ultrasound-mediated synthesis nih.gov have the potential to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Benign Solvents: Investigating the use of greener solvents like water, ionic liquids, or supercritical fluids could replace traditional volatile organic compounds, which are often toxic and difficult to dispose of. chemistryjournals.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and developing one-pot or tandem reactions.

A comparative analysis of potential green synthetic strategies is presented in the table below.

| Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering for non-natural substrates. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | High initial setup cost, potential for clogging with solid materials. |

| Photocatalysis | Use of light as a renewable energy source, access to unique reactive intermediates. | Catalyst stability, scalability of photoreactors. |

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical reactivity of the this compound scaffold is largely unexplored. Future research should aim to uncover novel chemical transformations that can be used to synthesize a diverse range of derivatives.

Potential areas for investigation include:

Functionalization of the Ketone: The carbonyl group is a key functional handle for a variety of transformations, including reductions, oxidations, and addition reactions. Exploring enantioselective modifications of the ketone would be of particular interest for applications in medicinal chemistry.

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the aromatic and aliphatic portions of the molecule would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of the tricyclic system under various reaction conditions could lead to the discovery of unprecedented molecular scaffolds with unique properties.

Rational Design and Synthesis of Derivatives with Tailored Properties for Specific Applications

The rational design of new molecules with specific, predictable properties is a cornerstone of modern chemistry. By systematically modifying the structure of this compound, it should be possible to create derivatives with tailored functionalities for a range of applications.

Promising application areas include:

Medicinal Chemistry: The indanone scaffold is a privileged structure in drug discovery, with analogues showing potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The synthesis and biological evaluation of a library of tetrahydroindacenone derivatives could lead to the identification of new therapeutic leads.

Materials Science: Polycyclic aromatic compounds are of great interest for the development of organic electronics. Functionalized tetrahydroindacenones could serve as building blocks for novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of photoswitchable materials. tandfonline.com

The following table outlines a potential strategy for the rational design of functional derivatives.

| Target Application | Key Structural Modifications | Desired Properties |

| Anticancer Agents | Introduction of nitrogen-containing heterocycles, specific pharmacophores. | High cytotoxicity towards cancer cell lines, low toxicity to healthy cells. |

| Organic Semiconductors | Extension of the π-conjugated system, introduction of electron-donating or -withdrawing groups. | High charge carrier mobility, suitable HOMO/LUMO energy levels. |

| Fluorescent Probes | Incorporation of fluorophores, groups that can interact with specific analytes. | High quantum yield, sensitivity and selectivity for the target analyte. |

Advancement in Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules, thereby accelerating the discovery and development process.

Future computational studies on this compound and its derivatives could focus on:

Predicting Reaction Outcomes: Using machine learning and quantum mechanics, it is becoming increasingly possible to predict the products of chemical reactions. Applying these methods to the tetrahydroindacenone system could guide synthetic efforts and identify promising new transformations.

Virtual Screening for Biological Activity: Computational docking and molecular dynamics simulations can be used to predict how molecules will interact with biological targets. This can be used to screen virtual libraries of tetrahydroindacenone derivatives to identify those with the highest potential for therapeutic activity.

Modeling of Electronic and Optical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, absorption and emission spectra, and other properties relevant to materials science applications. This can guide the design of new materials with optimized performance.

Integration of Tetrahydroindacenone Chemistry into Multidisciplinary Research Platforms

The full potential of this compound chemistry will be realized through its integration into broader, multidisciplinary research efforts.

Examples of such integration include:

Chemical Biology: The development of tetrahydroindacenone-based fluorescent probes or affinity labels could provide new tools for studying biological processes in living cells.

Supramolecular Chemistry: The rigid, tricyclic core of tetrahydroindacenone could be used as a building block for the construction of complex, self-assembling supramolecular architectures with novel functions.

Combinatorial Chemistry and High-Throughput Screening: The development of efficient and versatile synthetic routes to tetrahydroindacenone derivatives will enable the creation of large chemical libraries that can be rapidly screened for a wide range of biological activities or material properties.

By pursuing these future directions, the scientific community can unlock the vast potential of this compound and its derivatives, paving the way for new discoveries and innovations across a range of scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.